Adipoyl chloride

Catalog No.
S605878
CAS No.
111-50-2
M.F
C6H8Cl2O2
M. Wt
183.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipoyl chloride

CAS Number

111-50-2

Product Name

Adipoyl chloride

IUPAC Name

hexanedioyl dichloride

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

InChI

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2

InChI Key

PWAXUOGZOSVGBO-UHFFFAOYSA-N

SMILES

C(CCC(=O)Cl)CC(=O)Cl

Synonyms

Hexanedioyl Dichloride; 1,4-Bis(chlorocarbonyl)butane; Adipic Acid Dichloride; Adipoyl Dichloride; Adipyl Chloride; Adipyl Dichloride; Hexanedioic Acid Dichloride; Hexanedioic Dichloride

Canonical SMILES

C(CCC(=O)Cl)CC(=O)Cl

Nylon Synthesis:

Adipoyl chloride plays a crucial role in the production of nylon, a widely used synthetic polyamide. It reacts with hexamethylene diamine in a condensation reaction to form the nylon 6,6 polymer chain. This reaction is a fundamental example of step-growth polymerization, a cornerstone of polymer chemistry research .

Liquid Crystal Development:

Adipoyl chloride is used in the synthesis of biphenyl end-capped liquid crystals. These specialized liquid crystals exhibit unique optical properties and ordering behavior, making them valuable for display technologies and optoelectronic applications .

Chiral Polymer Synthesis:

Chiral polymers are polymers with a specific handedness or chirality, leading to unique properties like asymmetric catalysis and chiral recognition. Researchers utilize adipoyl chloride in the synthesis of chiral polymers for various applications, including the development of membranes for separation processes and drug delivery systems .

Other Potential Applications:

Beyond the mentioned areas, ongoing research explores the potential of adipoyl chloride in other fields, such as:

  • Drug delivery systems: Modifying polymers with adipoyl chloride could lead to improved drug delivery systems, facilitating controlled release and targeting of drugs.
  • Biocompatible materials: Research is underway to develop biocompatible materials based on adipoyl chloride for applications in tissue engineering and regenerative medicine.
  • Functional materials: Utilizing adipoyl chloride in the synthesis of functional materials with specific electrical, optical, or mechanical properties is an area of active research.

Adipoyl chloride, also known as adipoyl dichloride, is an organic compound with the chemical formula C6H8Cl2O2\text{C}_6\text{H}_8\text{Cl}_2\text{O}_2. It appears as a colorless liquid and is classified as a diacyl chloride. This compound is notable for its reactivity, particularly its ability to hydrolyze in the presence of water to yield adipic acid and hydrochloric acid. The structure consists of two acyl chloride groups attached to a hexane backbone, making it a significant intermediate in organic synthesis and polymer chemistry .

Adipoyl chloride is a corrosive and toxic compound. It can cause severe skin burns and eye damage upon contact []. Inhalation can irritate the respiratory tract. Adipoyl chloride reacts violently with water, releasing hydrochloric acid fumes [].

Due to its hazardous nature, proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood must be worn when handling adipoyl chloride. []

, primarily due to its reactive acyl chloride functional groups. Key reactions include:

  • Hydrolysis: When exposed to water, adipoyl chloride reacts exothermically to form adipic acid and hydrochloric acid:
     CH2 4C O Cl2+2H2O CH2 4C O OH2+2HCl\text{ CH}_2\text{ }_4\text{C O Cl}_2+2\text{H}_2\text{O}\rightarrow \text{ CH}_2\text{ }_4\text{C O OH}_2+2\text{HCl}
  • Formation of Nylon 6,6: Adipoyl chloride reacts with hexamethylenediamine to produce nylon 6,6 through a condensation reaction, which releases hydrochloric acid:
     CH2 4C O Cl+H2N CH2 6NH2Nylon 6 6+HCl\text{ CH}_2\text{ }_4\text{C O Cl}+\text{H}_2\text{N CH}_2\text{ }_6\text{NH}_2\rightarrow \text{Nylon 6 6}+\text{HCl}
  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride, adipoyl chloride can react with aromatic compounds to form ketones .

Adipoyl chloride exhibits significant biological activity primarily due to its corrosive nature. It can cause severe burns upon contact with skin or mucous membranes. Ingestion or inhalation can lead to serious health complications, including gastrointestinal burns and respiratory distress. Its hazardous nature necessitates strict safety precautions during handling .

Adipoyl chloride can be synthesized through several methods:

  • Thionyl Chloride Method: The most common synthesis involves the reaction of adipic acid with thionyl chloride. This method effectively replaces the hydroxyl groups of adipic acid with chlorides:
    C6H10O4+SOCl2C6H8Cl2O2+SO2+HCl\text{C}_6\text{H}_{10}\text{O}_4+\text{SOCl}_2\rightarrow \text{C}_6\text{H}_8\text{Cl}_2\text{O}_2+\text{SO}_2+\text{HCl}
  • Direct Chlorination: Adipic acid can also be chlorinated directly using phosphorus pentachloride or other chlorinating agents, although this method is less common .

Adipoyl chloride is utilized in various applications:

  • Polymer Production: It is primarily used in the production of nylon 6,6, a widely used synthetic polymer known for its strength and durability.
  • Chemical Intermediate: Adipoyl chloride serves as an intermediate for synthesizing various chemicals and pharmaceuticals.
  • Surface Coatings: It is used in producing surface coatings due to its reactivity with amines and alcohols .

Research has indicated that adipoyl chloride interacts with various nucleophiles such as amines and alcohols, leading to the formation of amides and esters. These interactions are crucial for developing new materials and compounds in organic synthesis. Studies have shown that the reaction conditions (e.g., temperature, solvent) significantly affect the outcome of these interactions .

Adipoyl chloride shares similarities with other diacyl chlorides but exhibits unique properties due to its specific carbon chain length and functional groups. Below are some comparable compounds:

CompoundChemical FormulaUnique Features
Succinyl ChlorideC4H6Cl2O2\text{C}_4\text{H}_6\text{Cl}_2\text{O}_2Shorter carbon chain; used in peptide synthesis
Sebacoyl ChlorideC10H18Cl2O2\text{C}_{10}\text{H}_{18}\text{Cl}_2\text{O}_2Longer carbon chain; used in polyesters
Glutaroyl ChlorideC5H8Cl2O2\text{C}_5\text{H}_8\text{Cl}_2\text{O}_2Intermediate for polyamides; five-carbon chain

Adipoyl chloride's unique six-carbon chain length allows it to serve specific roles in polymer chemistry that shorter or longer diacyl chlorides cannot fulfill effectively .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

111-50-2

Wikipedia

Adipoyl chloride

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree

General Manufacturing Information

Hexanedioyl dichloride: ACTIVE

Dates

Modify: 2023-08-15

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